molecular formula C18H26N2O4 B11816464 1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone

1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone

Cat. No.: B11816464
M. Wt: 334.4 g/mol
InChI Key: YXKZSXVUDMSWES-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 320.4 g/mol . This compound is characterized by the presence of a hydroxy group, two morpholinomethyl groups, and an ethanone group attached to a phenyl ring. It is a crystalline solid with a purity of at least 95% .

Preparation Methods

The synthesis of 1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine under controlled conditions. The reaction typically proceeds through a Mannich reaction, where the hydroxyacetophenone acts as the nucleophile, formaldehyde as the electrophile, and morpholine as the amine component. The reaction conditions often involve the use of an acid catalyst and a solvent such as ethanol or methanol .

Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and morpholinomethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or activation of specific biological pathways, depending on the target . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may interact with enzymes involved in metabolic processes .

Comparison with Similar Compounds

1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

1-[4-hydroxy-3,5-bis(morpholin-4-ylmethyl)phenyl]ethanone

InChI

InChI=1S/C18H26N2O4/c1-14(21)15-10-16(12-19-2-6-23-7-3-19)18(22)17(11-15)13-20-4-8-24-9-5-20/h10-11,22H,2-9,12-13H2,1H3

InChI Key

YXKZSXVUDMSWES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3

Origin of Product

United States

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